![molecular formula C11H11FN2 B6631284 1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
1-[(4-Fluoro-2-methylphenyl)methyl]imidazole
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Overview
Description
1-[(4-Fluoro-2-methylphenyl)methyl]imidazole is a chemical compound that belongs to the imidazole family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]imidazole is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms. This compound has been shown to target specific enzymes and proteins involved in the nucleic acid synthesis pathway, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
1-[(4-Fluoro-2-methylphenyl)methyl]imidazole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been shown to modulate the immune system and enhance the production of cytokines, which are essential for the immune response. This compound has also been found to have anti-inflammatory properties and has been studied for its potential applications in inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[(4-Fluoro-2-methylphenyl)methyl]imidazole has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various applications. Moreover, it has a broad spectrum of activity against microorganisms, which makes it a potential candidate for the development of new antimicrobial agents. However, this compound has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Several future directions can be explored for 1-[(4-Fluoro-2-methylphenyl)methyl]imidazole. One potential direction is to study its applications in combination therapy for cancer treatment. It can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Moreover, its potential applications in inflammatory diseases, such as rheumatoid arthritis, can be further explored. Furthermore, its mechanism of action can be studied in more detail to identify specific targets and develop more potent analogs.
Synthesis Methods
The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]imidazole involves the reaction of 4-fluoro-2-methylbenzylamine and imidazole in the presence of a catalyst. The reaction is carried out under specific conditions, such as temperature, pressure, and time, to obtain a high yield of the product. This method has been optimized over the years, and several modifications have been made to improve the efficiency and purity of the product.
Scientific Research Applications
1-[(4-Fluoro-2-methylphenyl)methyl]imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antifungal, antibacterial, and antiviral activities. This compound has been shown to inhibit the growth of various microorganisms, including Candida albicans, Escherichia coli, and Herpes simplex virus. Moreover, it has been found to possess anticancer properties and has been studied as a potential chemotherapeutic agent.
properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c1-9-6-11(12)3-2-10(9)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZACGFIIOUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluoro-2-methylphenyl)methyl]imidazole |
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